molecular formula C16H19N3O3S2 B2988897 3-{[1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole CAS No. 2097888-16-7

3-{[1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole

Cat. No.: B2988897
CAS No.: 2097888-16-7
M. Wt: 365.47
InChI Key: QWKMNJANVVGMSF-UHFFFAOYSA-N
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Description

3-{[1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole is a useful research compound. Its molecular formula is C16H19N3O3S2 and its molecular weight is 365.47. The purity is usually 95%.
BenchChem offers high-quality 3-{[1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{[1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)pyrrolidin-3-yl]oxy-1,2,5-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S2/c20-24(21,15-6-5-12-3-1-2-4-13(12)9-15)19-8-7-14(11-19)22-16-10-17-23-18-16/h5-6,9-10,14H,1-4,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKMNJANVVGMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC(C3)OC4=NSN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-{[1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole is a synthetic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities and potential therapeutic applications. This article focuses on the biological activity of this specific compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-{[1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole is C16H19N3O3S2C_{16}H_{19}N_{3}O_{3}S_{2} with a molecular weight of 365.5 g/mol. The compound features a thiadiazole ring and a tetrahydronaphthalene sulfonyl moiety which contribute to its biological activity.

PropertyValue
Molecular FormulaC16H19N3O3S2C_{16}H_{19}N_{3}O_{3}S_{2}
Molecular Weight365.5 g/mol
CAS Number2097888-16-7

Anticancer Activity

Recent studies have indicated that thiadiazole derivatives exhibit significant anticancer properties. For instance, one study evaluated various thiadiazole compounds against different cancer cell lines. The results showed that certain derivatives had promising cytotoxic effects with IC50 values in the low micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .

Key Findings:

  • Compound 4y demonstrated an IC50 of 0.084±0.0200.084\pm 0.020 mmol/L against MCF-7 cells and 0.034±0.0080.034\pm 0.008 mmol/L against A549 cells.
  • The compound also exhibited aromatase inhibitory activity with an IC50 of 0.062±0.0040.062\pm 0.004 mmol/L .

Antitubercular Activity

Thiadiazole derivatives have also been investigated for their antitubercular activity. Research has shown that these compounds can inhibit the growth of Mycobacterium tuberculosis. A notable study synthesized new thiadiazole derivatives and tested them against various strains of M. tuberculosis, reporting significant inhibitory effects .

Research Highlights:

  • Compound 3a showed activity against monoresistant strains with an MIC of 0.25μg/mL0.25\mu g/mL.
  • The compounds were designed to target specific mycobacterial enzymes such as EthR and InhA, which are crucial for tuberculosis treatment .

The mechanisms through which thiadiazole derivatives exert their biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : Compounds target key enzymes involved in cancer cell proliferation and bacterial metabolism.
  • Induction of Apoptosis : Some studies suggest that these compounds can induce programmed cell death in cancer cells.
  • Bioisosteric Replacement : Thiadiazoles serve as bioisosteres for other pharmacophores in drug design, enhancing the efficacy and reducing toxicity .

Case Studies

Several case studies have highlighted the potential of thiadiazole derivatives in drug development:

  • Case Study 1 : A fragment-based drug design approach led to the synthesis of a novel thiadiazole compound that showed enhanced solubility and metabolic stability compared to existing drugs.
  • Case Study 2 : A series of substituted thiadiazoles were tested for their activity against resistant strains of M. tuberculosis, demonstrating a need for continued research in this area to combat antibiotic resistance.

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